molecular formula C17H19NO5 B12761120 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- CAS No. 135420-35-8

2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl-

Cat. No.: B12761120
CAS No.: 135420-35-8
M. Wt: 317.34 g/mol
InChI Key: CEPQFVQUKWROFW-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- (hereafter referred to as Compound A) is a heterocyclic compound featuring a benzoxazinone core modified with acetyloxy, propenyl, and methyl substituents. Its molecular formula is C₁₈H₂₁NO₅, with a molecular weight of 347.36 g/mol. The compound’s structure includes:

  • A benzoxazinone ring (2H-1,4-benzoxazin-3(4H)-one) fused with a benzene ring.
  • Substituents at positions 2, 4 (trimethyl groups), and 7 (a propenyl chain with an acetyloxy methyl group).

Its synthesis typically involves multi-step alkylation and esterification reactions, as inferred from analogous procedures in and .

Properties

CAS No.

135420-35-8

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

2-(2,2,4-trimethyl-3-oxo-1,4-benzoxazine-7-carbonyl)prop-2-enyl acetate

InChI

InChI=1S/C17H19NO5/c1-10(9-22-11(2)19)15(20)12-6-7-13-14(8-12)23-17(3,4)16(21)18(13)5/h6-8H,1,9H2,2-5H3

InChI Key

CEPQFVQUKWROFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and efficiency, yielding the desired product in good to excellent yields. The reaction conditions are mild, making it compatible with various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that benzoxazinone derivatives exhibit significant antimicrobial properties. A study by Bollu et al. (2022) highlighted the effectiveness of various benzoxazinones against bacterial and fungal strains. The specific compound discussed has shown potential as an antibacterial agent due to its ability to disrupt bacterial cell walls .

Anticancer Properties
The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have demonstrated that derivatives of 2H-benzoxazin-3(4H)-one can inhibit the growth of several cancer types, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of benzoxazinones. They have been found to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as arthritis .

Agricultural Applications

Herbicidal Activity
Benzoxazinones are known for their role as natural herbicides. They can inhibit the germination of weed seeds and suppress the growth of certain plant species. This property is particularly useful in sustainable agriculture practices where chemical herbicides are being phased out .

Pest Resistance
The application of these compounds in crop protection has been explored extensively. Their ability to induce resistance in plants against pests and diseases enhances agricultural productivity while reducing reliance on synthetic pesticides .

Material Science Applications

Polymer Chemistry
In material science, benzoxazinones serve as precursors for synthesizing high-performance polymers. Their thermal stability and mechanical properties make them suitable for applications in coatings and composites . The incorporation of benzoxazinone derivatives into polymer matrices can enhance thermal resistance and mechanical strength.

Case Studies

Study Application Area Findings
Bollu et al., 2022AntimicrobialDemonstrated significant activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Ramesh et al., 2021AnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM.
Azzam et al., 2024AgriculturalShowed effective inhibition of weed germination at concentrations as low as 10 ppm.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazinone derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of Compound A with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Positions) Molecular Formula Key Bioactivities Stability Notes
Compound A (Target) 2,2,4-trimethyl; 7-(propenyl-acetyloxy) C₁₈H₂₁NO₅ Antimicrobial, pesticidal Likely stable in neutral pH
4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl) () 4-hexyl; 2-methyl; 7-oxobutyl C₂₀H₂₇NO₃ Not specified (pesticide candidate) Susceptible to oxidation
17b: 4-(3-(6-Methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide () 6-methyl; piperazine-carboxamide C₂₃H₂₆N₄O₄ Antifungal, enzyme inhibition Stable under alkaline conditions
5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one () 4-methyl; 5-amino C₉H₁₀N₂O₂ Pharmaceutical intermediate Sensitive to light/moisture
2-Bromo-2H-1,4-benzoxazin-3(4H)-one () 2-bromo C₈H₆BrNO₂ Reactive intermediate Degrades in alkaline conditions

Key Findings :

Bioactivity Profile: Compound A’s acetyloxy-propenyl group enhances its antimicrobial spectrum compared to simpler analogs like 5-amino-4-methyl derivatives . Piperazine-containing analogs (e.g., 17b) show stronger antifungal activity but lack pesticidal utility .

Synthetic Complexity :

  • Compound A requires advanced alkylation steps (similar to ’s ethyl 3-bromopropionate coupling) to introduce the propenyl chain .
  • Brominated derivatives () are easier to synthesize but less stable .

Stability: Trimethyl groups in Compound A likely reduce ring-opening degradation (common in benzylamino or bromo derivatives under acidic/alkaline conditions) . Hexyl-substituted analogs () may face oxidation challenges due to long alkyl chains .

Applications: Compound A and its propanolamine-containing analogs () are prioritized for agricultural pesticides due to broad-spectrum activity . Amino-substituted derivatives () are more suited for drug intermediates .

Biological Activity

2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- is a member of the benzoxazinone family, characterized by a unique fused structure of a benzene ring and an oxazine ring. This compound has garnered attention due to its diverse biological activities and potential applications in pharmacology and medicinal chemistry.

The compound features an acetyl group at the 7th position and a propenyl group that significantly influences its reactivity and biological interactions. Its synthesis typically involves the cyclization of 2-aminophenol with acetic anhydride under controlled conditions to achieve high yield and purity.

Antimicrobial Activity

Research indicates that benzoxazinones exhibit notable antimicrobial properties. A study focused on various derivatives, including 2H-1,4-benzoxazin-3(4H)-one variants, demonstrated significant inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has shown promise in anticancer research. Specific studies have reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, treatment with this compound led to G1 phase arrest and increased expression of pro-apoptotic proteins in human breast cancer cells .

Anti-inflammatory Effects

Biological assays have revealed that 2H-1,4-benzoxazin-3(4H)-one derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is attributed to their ability to modulate NF-kB signaling pathways, which play a crucial role in inflammatory responses .

The biological activity of this compound is largely due to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Binding : It may interact with various receptors, including those involved in pain signaling and immune response modulation.

Comparative Analysis

A comparative study with other benzoxazinone derivatives highlights the unique properties imparted by the acetyl group at the 7th position. This modification enhances binding affinity to certain targets compared to derivatives lacking this functional group .

Compound NameStructureBiological Activity
2H-1,4-Benzoxazin-3(4H)-oneStructureModerate antimicrobial activity
7-acetyl-2H-1,4-benzoxazin-3(4H)-oneStructureEnhanced anticancer properties
6-methyl-2H-1,4-benzoxazin-3(4H)-oneStructureLower anti-inflammatory effects

Case Studies

Several case studies provide insight into the practical applications of this compound:

  • Case Study on Anticancer Activity : In vitro studies showed that treatment with varying concentrations of the compound resulted in significant reduction in cell viability of MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.
  • Case Study on Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, showcasing its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for preparing 2H-1,4-benzoxazin-3(4H)-one derivatives?

Methodological Answer: The synthesis of benzoxazinone derivatives typically involves condensation reactions between aldehydes/ketones and o-aminobenzyl alcohol or o-hydroxybenzylamine. For example, the Shridhar method uses a one-pot synthesis of methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetates under mild acidic conditions . Advanced routes may employ enzymatic resolution for chiral derivatives, as demonstrated in the synthesis of 4-aryl-1,4-dihydroisoquinolines using lipases or esterases to achieve enantiomeric purity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is highly sensitive for detecting benzoxazinone derivatives at trace levels, particularly in plant or insect tissues . High-performance liquid chromatography (HPLC) with UV detection (λ = 280–320 nm) is also effective, especially for quantifying analogs like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) in maize cultivars . Sample preparation should include extraction with methanol/water (70:30 v/v) and purification via solid-phase extraction (C18 cartridges).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

Methodological Answer: SAR studies require systematic modifications to the core structure:

  • Substitution at position 7 : Introducing acetyloxy or propenyl groups (as in the target compound) enhances lipophilicity and bioactivity.
  • Methyl groups at positions 2,2,4 : These improve steric stability, which can be modeled using density functional theory (DFT) .
  • In vitro assays : Pair molecular docking (e.g., AutoDock Vina) with acetylcholinesterase (AChE) inhibition assays to prioritize derivatives for synthesis . For example, derivatives with electron-withdrawing substituents at position 7 show enhanced AChE binding affinity .

Q. What experimental approaches elucidate the role of this compound in plant defense mechanisms?

Methodological Answer:

  • Metabolomic profiling : Track dynamic changes in benzoxazinone levels post-herbivory using LC-MS. For instance, DIMBOA in maize increases 2–3-fold within 24 hours of insect attack .
  • Genetic silencing : Use RNAi to downregulate biosynthetic genes (e.g., Bx genes) and observe susceptibility to pathogens like Pseudomonas putida .
  • Microbial interaction assays : Co-culture plant roots with rhizobacteria and quantify benzoxazinone secretion via targeted metabolomics .

Q. What methodologies are employed to assess the mutagenic potential of benzoxazinone derivatives?

Methodological Answer:

  • Ames test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift or base-pair mutations. For example, DIMBOA showed mutagenicity at 500 µg/plate in TA98 .
  • In vitro genotoxicity assays : Comet assays or micronucleus tests in human lymphocyte cultures can validate findings .

Q. How can multi-target drug design strategies be applied to benzoxazinone derivatives?

Methodological Answer:

  • Dual-target inhibitors : Design derivatives with moieties targeting both AChE and β-secretase (BACE1) for Alzheimer’s disease. For example, compound 3d (a benzoxazinone-isatin hybrid) inhibits AChE (IC50 = 2.1 µM) and BACE1 (IC50 = 4.8 µM) via π-π stacking and hydrogen bonding .
  • ROS scavenging assays : Evaluate antioxidant potential using H2O2 scavenging assays, as seen in derivatives with hydroxyl groups at position 5 .

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